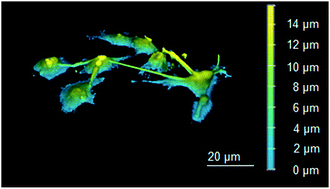Artificial tubular connections between cells based on synthetic lipid nanotubes
RSC Advances Pub Date: 2017-04-10 DOI: 10.1039/C7RA02187A
Abstract
Tunneling nanotubes (TNTs) have become a major topic of interest as a form of intercellular communication due to their recent discovery. However, research on this subject has often suffered from a lack of controllability in the generation of the nanotubular connections. In this work, we demonstrate a simplified approach to selectively create a direct nanotubular connection between eukaryotic cells by manually manipulating self-assembling lipid nanotubes (LNTs) from inverted hexagonal-phase lipid blocks. The technique requires minimal instrumentation for creating the LNT connection between cells compared to conventional approaches. Based on the diffusion of fluorescent lipids from LNTs into cell membranes (D = 0.032 ± 0.003 μm2 s−1), the probability of observing membrane fusion between LNTs and cell membranes was estimated as 30%. Among these cell–LNT junctions the resulting structure is open-ended roughly 75% of the time, as evidenced from observations of the diffusion of a water-soluble dye between two cells connected with this nanotubular structure.


Recommended Literature
- [1] Mechanism of the rearrangement of allyl alcohol with iron pentacarbonyl: evidence for a π-allyl-hydroirontricarbonyl complex
- [2] Membrane phosphatidylserine allosterically regulates the cytosolic phospholipase A2 activity via an electrostatic-switch mechanism†
- [3] A photofunctional platform of bis-terpyridine ruthenium complex-linked coordination polymers with structural diversity†‡
- [4] A theoretical study of three gas-phase reactions involving the production or loss of methane cations†
- [5] Spatially and temporally understanding dynamic solid–electrolyte interfaces in carbon dioxide electroreduction
- [6] New insights into the effects of formulation type and compositional mixtures on the antioxidant and cytotoxic activities of dietary supplements based-on hepatoprotective plants
- [7] Synthesis process and adsorption performance of temperature-sensitive ion-imprinted porous microspheres (ReO4−-TIIM) for the selective separation of ReO4−†
- [8] Superior gravimetric CO2 uptake of aqueous deep-eutectic solvent solutions†
- [9] A resource efficient design strategy to optimise the temperature coefficient of capacitance of BaTiO3-based ceramics using finite element modelling
- [10] Self-assembly and heterogeneous electron transfer properties of metallo-octacarboxyphthalocyanine complexes on gold electrode†










